![molecular formula C6H13NO2 B2507202 Methyl 2-[(propan-2-yl)amino]acetate CAS No. 10552-78-0](/img/structure/B2507202.png)

Methyl 2-[(propan-2-yl)amino]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

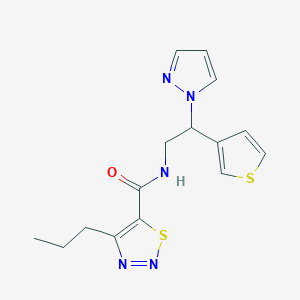

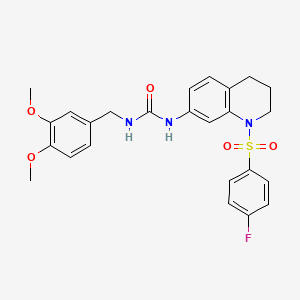

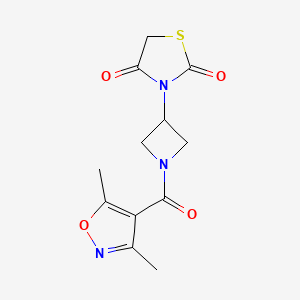

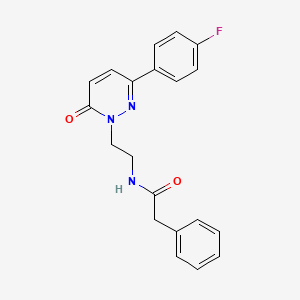

The synthesis of related compounds involves multiple steps, including reactions with amines, halogenation, and cyclization. For instance, the synthesis of (Z)-methyl-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate and its derivatives was achieved from methyl acetoacetate, showcasing the versatility of acetate derivatives in chemical synthesis . Another example is the optimized synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, which involved reacting the corresponding acetic acid with methanol solution of thionyl chloride under controlled conditions to achieve a high yield .

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 2-[(propan-2-yl)amino]acetate has been characterized using various spectroscopic techniques such as NMR, IR, and MS, as well as X-ray crystallography. For example, the crystal structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate revealed interactions via hydrogen bonds forming a dimer, which is further connected by weak interactions to constitute a four molecular crystal packing .

Chemical Reactions Analysis

The chemical reactions involving acetate derivatives are diverse. For instance, the fluorogenic reagent 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate was developed for the analysis of primary amines and aminated carbohydrates, indicating the reactivity of such compounds with amines . Additionally, the gold-catalyzed regioselective hydration of propargyl acetates assisted by a neighboring carbonyl group demonstrates the influence of functional groups on the reactivity of acetate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetate derivatives can be inferred from their stability, solubility, and reactivity. The fluorescent derivatives of the fluorogenic reagent mentioned earlier have good stability in both acidic and basic solutions, which is crucial for their manipulation and structural analysis . The solubility of these compounds in organic solvents and their ability to form crystals suitable for X-ray analysis are also important physical properties .

Scientific Research Applications

Food Technology and Flavor Production

- Branched Aldehydes Production : Methyl 2-[(propan-2-yl)amino]acetate and related compounds are involved in the production and degradation of branched aldehydes, such as 2-methyl propanal, which are significant for flavor in both fermented and non-fermented food products. Understanding the metabolic conversions and microbial compositions that influence the formation of these aldehydes is crucial for controlling desired flavor levels in food products (Smit, Engels, & Smit, 2009).

Neuroscience and Neuropharmacology

- NMDA Receptor Trafficking : Research focuses on the role of NMDA receptors in the central nervous system, highlighting the transport and function of these receptors post-release from the endoplasmic reticulum. Such studies are vital for understanding synaptic physiology and potentially treating neurological diseases (Horak, Petralia, Kaniaková, & Sans, 2014).

Biochemistry and Metabolic Pathways

- Volatile Fatty Acids in Ruminants : The role of acetate, a key nutrient interdependent with amino acids and glucose, in ruminant metabolism is explored. The balance of acetate to propionate absorption affects the energetic efficiency of VFAs utilization, crucial for animal feed science (Houtert, 1993).

- ACE2 Function in Health and Disease : ACE2's multifaceted roles include acting as a negative regulator of the renin-angiotensin system, an amino acid transporter, and a receptor for SARS-CoV-2. Its expression in various tissues and implications for diseases like COVID-19 and cardiovascular conditions are under investigation (Gheblawi et al., 2020).

- Methanogenic Pathways and Carbon Isotopic Signatures : This review discusses quantifying the contribution of different methanogenic pathways to CH4 production using stable carbon isotopic signatures, essential for understanding environmental biochemistry (Conrad, 2005).

Safety and Hazards

“Methyl 2-[(propan-2-yl)amino]acetate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified under flammable liquids and skin corrosion/irritation. It can cause serious eye damage/eye irritation. It has specific target organ toxicity (single exposure), with the target organ being the central nervous system (CNS) .

properties

IUPAC Name |

methyl 2-(propan-2-ylamino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-5(2)7-4-6(8)9-3/h5,7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDSZJZAEPWYJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-((2-(diethylamino)ethyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2507119.png)

![2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B2507122.png)

![1-[(4-Chloro-3-nitrophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B2507123.png)

![4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2507124.png)

![4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2507133.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2507134.png)

![1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B2507137.png)

![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2507141.png)